N'-(4-Fluorobenzylidene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide N'-(4-Fluorobenzylidene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide
Brand Name: Vulcanchem
CAS No.: 634896-60-9
VCID: VC16123468
InChI: InChI=1S/C25H21FN4O2/c1-17-2-4-19(5-3-17)16-32-22-12-8-20(9-13-22)23-14-24(29-28-23)25(31)30-27-15-18-6-10-21(26)11-7-18/h2-15H,16H2,1H3,(H,28,29)(H,30,31)/b27-15+
SMILES:
Molecular Formula: C25H21FN4O2
Molecular Weight: 428.5 g/mol

N'-(4-Fluorobenzylidene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide

CAS No.: 634896-60-9

Cat. No.: VC16123468

Molecular Formula: C25H21FN4O2

Molecular Weight: 428.5 g/mol

* For research use only. Not for human or veterinary use.

N'-(4-Fluorobenzylidene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide - 634896-60-9

Specification

CAS No. 634896-60-9
Molecular Formula C25H21FN4O2
Molecular Weight 428.5 g/mol
IUPAC Name N-[(E)-(4-fluorophenyl)methylideneamino]-3-[4-[(4-methylphenyl)methoxy]phenyl]-1H-pyrazole-5-carboxamide
Standard InChI InChI=1S/C25H21FN4O2/c1-17-2-4-19(5-3-17)16-32-22-12-8-20(9-13-22)23-14-24(29-28-23)25(31)30-27-15-18-6-10-21(26)11-7-18/h2-15H,16H2,1H3,(H,28,29)(H,30,31)/b27-15+
Standard InChI Key WTIAISCFVKEITQ-JFLMPSFJSA-N
Isomeric SMILES CC1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)N/N=C/C4=CC=C(C=C4)F
Canonical SMILES CC1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)NN=CC4=CC=C(C=C4)F

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure features a 1H-pyrazole ring at position 3, substituted with a carbohydrazide group that forms a hydrazone linkage with a 4-fluorobenzylidene moiety. At position 5 of the pyrazole, a 4-((4-methylbenzyl)oxy)phenyl group introduces steric bulk and hydrophobicity. The IUPAC name—N-[(E)-(4-fluorophenyl)methylideneamino]-3-[4-[(4-methylphenyl)methoxy]phenyl]-1H-pyrazole-5-carboxamide—reflects this arrangement. The presence of fluorine at the para position of the benzylidene group enhances electronegativity, potentially influencing binding affinity to biological targets .

Key Structural Data

PropertyValue
Molecular FormulaC₂₅H₂₁FN₄O₂
Molecular Weight428.5 g/mol
SMILES NotationCC1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)NN=CC4=CC=C(C=C4)F
InChI KeyWTIAISCFVKEITQ-JFLMPSFJSA-N

The crystal structure remains uncharacterized, but computational models predict a planar pyrazole core with orthogonal substituents, creating a T-shaped geometry that may facilitate π-π stacking interactions .

Synthesis and Reaction Mechanisms

Synthetic Pathway

The synthesis typically involves a three-step process:

  • Formation of the Pyrazole Core: Cyclization of a diketone precursor with hydrazine hydrate under acidic conditions yields the 1H-pyrazole-3-carboxylic acid derivative.

  • Hydrazide Formation: The carboxylic acid is converted to a hydrazide via reaction with hydrazine hydrate.

  • Hydrazone Linkage: Condensation of the hydrazide with 4-fluorobenzaldehyde in ethanol under reflux forms the final hydrazone product.

Critical Reaction Steps

The nucleophilic attack of the hydrazide’s amino group on the aldehyde’s carbonyl carbon initiates the reaction, followed by dehydration to form the E-configuration hydrazone. The reaction’s stereoselectivity is influenced by the electronic effects of the 4-fluoro substituent, which stabilizes the transition state through resonance.

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility due to its hydrophobic benzyloxy and fluorobenzylidene groups. Solubility in dimethyl sulfoxide (DMSO) exceeds 10 mg/mL, making it suitable for in vitro assays. Stability studies indicate decomposition at temperatures above 150°C, with hydrolytic susceptibility at extreme pH conditions .

Spectral Characterization

  • UV-Vis: λₘₐₐ = 270 nm (π→π* transition of the pyrazole ring).

  • IR: Peaks at 1670 cm⁻¹ (C=O stretch) and 1605 cm⁻¹ (C=N stretch).

  • NMR: ¹H NMR (DMSO-d₆) signals at δ 8.45 (s, 1H, NH), 7.85–7.20 (m, aromatic protons).

Biological Activities and Mechanisms

Putative Targets

The fluorobenzylidene group may interact with ATP-binding pockets in kinases, while the methylbenzyloxy substituent could enhance membrane permeability. Molecular docking simulations suggest affinity for cyclooxygenase-2 (COX-2) and epidermal growth factor receptor (EGFR) .

Comparative Analysis with Structural Analogs

CompoundSubstituent VariationKey Differences
5-(4-((2-Chlorobenzyl)oxy)phenyl)-N'-(4-methylbenzylidene)-1H-pyrazole-3-carbohydrazide 2-chlorobenzyloxy vs. 4-methylbenzyloxyIncreased electronegativity enhances antibacterial potency
3-(4-(Benzyloxy)phenyl)-N'-(4-fluorobenzylidene)-1H-pyrazole-5-carbohydrazide Benzyloxy vs. methylbenzyloxyReduced steric hindrance improves solubility

The 4-methylbenzyloxy group in the target compound balances hydrophobicity and steric effects, optimizing bioavailability compared to chlorinated or non-methylated analogs .

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